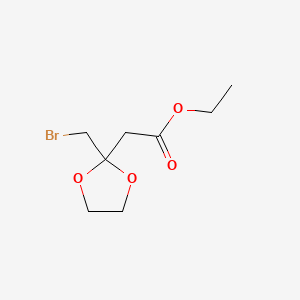

Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate

Description

Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate (CAS: 94133-61-6; molecular formula: C₈H₁₃BrO₄) is a brominated derivative of 1,3-dioxolane with an acetoxy functional group. This compound features a bromomethyl substituent on the dioxolane ring and an ethyl acetate moiety, making it a versatile intermediate in organic synthesis. Its structure combines the reactivity of a bromoalkyl group with the stability of a cyclic ketal, enabling applications in pharmaceuticals, agrochemicals, and fragrance synthesis .

Properties

CAS No. |

94133-61-6 |

|---|---|

Molecular Formula |

C8H13BrO4 |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

ethyl 2-[2-(bromomethyl)-1,3-dioxolan-2-yl]acetate |

InChI |

InChI=1S/C8H13BrO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3 |

InChI Key |

WDFFBKCRZJATND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(OCCO1)CBr |

Origin of Product |

United States |

Preparation Methods

Acetal Formation Followed by Bromination

Step 1: Acetalization

Ethylene glycol reacts with an aldehyde or acetaldehyde under acidic catalysis to form the 1,3-dioxolane ring. This step is typically catalyzed by acids such as p-toluenesulfonic acid monohydrate or methanesulfonic acid.

Step 2: Bromination

The formed acetal is then subjected to bromination, often using bromine or brominating agents, to introduce the bromomethyl group at the 2-position of the dioxolane ring.

-

According to a detailed synthesis reported, ethylene glycol (10.326 kg, 166.3 mol) is mixed with freshly distilled acetaldehyde (3.66 kg, 83.185 mol) at room temperature for 30 minutes. Bromine (14.622 kg, 91.504 mol) is then added dropwise at 0–3°C over 3.5 hours. The reaction mixture is distilled under reduced pressure to isolate bromoacetaldehyde ethylene glycol with a yield of 79.2% and purity over 95%.

Direct Synthesis via Reaction of Precursors in Acidic Media

A process involves reacting (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) with 2-bromo-1-(4-chlorophenyl)-ethanone in the presence of acid catalysts such as methanesulfonic acid.

The reaction is performed in the absence of solvent with nitrogen bubbling or under vacuum to improve yield and purity.

Purification is achieved by crystallization from organic solvents like ethanol, 2-propanol, methyl tert-butyl ether, or ethyl acetate, followed by further purification via dissolution in diisopropylether, stirring for 7 days, and precipitation with methanol.

This method yields the product with a purity exceeding 95% and a yield of 64.8%, which is a significant improvement over previous methods (23.7% yield).

| Catalyst Type | Role | Notes |

|---|---|---|

| Methanesulfonic acid | Acid catalyst | Preferred catalyst for improved yield and stereoselectivity |

| p-Toluenesulfonic acid monohydrate | Acid catalyst | Alternative catalyst with similar activity |

| Hydrogen chloride | Acid catalyst | Used in various acid-catalyzed acetalization and bromination steps |

| Sulfuric acid, phosphoric acid | Acid catalysts | Strong acids, less commonly used due to harsh conditions |

| Nitric acid, formic acid | Acid catalysts | Occasionally used, depending on substrate sensitivity |

| Trifluoroacetic acid, camphorsulfonic acid | Acid catalysts | Used for specific reaction optimizations |

| Hydrogen bromide in acetic or propionic acid | Brominating agent and acid catalyst | Used in bromination steps to introduce bromomethyl group |

The reaction is often carried out under nitrogen atmosphere or vacuum to prevent side reactions and improve product stability.

Crystallization: The crude product is crystallized from solvents such as ethanol, 2-propanol, methyl tert-butyl ether, or ethyl acetate to remove impurities.

Recrystallization: Dissolving the crystallized product in diisopropylether, stirring for an extended period (up to 7 days), followed by methanol addition to precipitate the pure compound.

Chromatographic Analysis: Gas chromatography (GC) with HP5 columns is used to confirm the stereochemical purity, typically showing >95% cis-isomer content.

Solvent choice significantly affects reaction yield and selectivity. For example, in related nucleoside synthesis involving 2-bromomethyl-1,3-dioxolane, solvents like nitromethane, ethyl acetate, and dioxane gave high conversion rates (54–67%) but sometimes lower regioselectivity.

Solvents such as DMSO, DMF, NMP, THF, cyclohexane, methanol, and pyridine showed no reaction or very low yields in similar systems, indicating the importance of solvent polarity and compatibility.

| Parameter | Details |

|---|---|

| Starting materials | Ethylene glycol, acetaldehyde, bromine or brominating agents |

| Catalysts | Methanesulfonic acid (preferred), p-toluenesulfonic acid, HCl, others |

| Reaction temperature | 0–3°C for bromination; room temperature for acetalization |

| Reaction time | 0.5 h for acetalization; 3.5 h for bromination |

| Atmosphere | Nitrogen bubbling or vacuum to avoid oxidation |

| Purification solvents | Ethanol, 2-propanol, methyl tert-butyl ether, ethyl acetate, diisopropylether, methanol |

| Yield | 64.8% to 79.2% depending on method |

| Purity | >95% cis-stereoisomer confirmed by GC |

The improved synthesis method using methanesulfonic acid catalyst and solvent-free conditions with nitrogen bubbling significantly increases yield (64.8%) compared to earlier methods (23.7%).

Extended stirring in diisopropylether followed by methanol precipitation enhances purity and crystallinity of the final product.

The choice of acid catalyst and reaction atmosphere critically influences stereoselectivity and yield.

Bromination under controlled low temperature (0–3°C) prevents side reactions and degradation, ensuring high purity of the bromomethyl acetal intermediate.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary alcohols.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Acyclic Nucleosides

One significant application of ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate is in the synthesis of α-branched purine-based acyclic nucleosides. In a study published in the Journal of Organic Chemistry, researchers treated 6-chloropurine with this compound and acetic anhydride in the presence of Lewis acids. This reaction yielded alkylated products with high regioselectivity, demonstrating the compound's utility in creating nucleoside analogs .

| Reaction Component | Role |

|---|---|

| 6-Chloropurine | Starting material |

| This compound | Alkylating agent |

| Acetic Anhydride | Acylating agent |

| Lewis Acid | Catalyst |

2. Liquid Chromatography

this compound is also utilized in analytical chemistry for its separation and purification capabilities. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile and water, adjusted for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method allows for the scalable isolation of impurities during preparative separation .

Case Studies

Case Study 1: Optimization of Reaction Conditions

A study investigated various reaction conditions for the alkylation of nucleobases using this compound. The researchers evaluated different solvents and Lewis acids to optimize yields and selectivity. The findings indicated that solvents such as nitromethane and ethyl acetate provided higher yields compared to others like DMSO or methanol .

| Solvent | Yield (%) | Regioselectivity |

|---|---|---|

| Nitromethane | 67 | High |

| Ethyl Acetate | 54 | Moderate |

| DMSO | Trace | Low |

Case Study 2: Synthesis of Pharmacological Intermediates

In pharmaceutical research, this compound serves as a key intermediate for synthesizing various biologically active compounds. For example, it has been used to prepare intermediates for apoB secretion inhibitors like mitratapide. The synthesis involves reacting this compound with other chemical entities under optimized conditions to yield desired pharmacological profiles .

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various synthetic transformations to introduce functional groups into target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(Bromomethyl)-1,3-Dioxolane-2-Acetate and Analogues

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | 94133-61-6 | C₈H₁₃BrO₄ | Bromomethyl, ethyl acetate |

| 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | 37865-96-6 | C₆H₁₁BrO₂ | Bromoethyl, methyl |

| 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | 3418-21-1 | C₁₀H₁₁BrO₂ | Bromomethyl, phenyl |

| Ethyl 2-methyl-1,3-dioxolane-2-acetate | 6413-10-1 | C₈H₁₄O₄ | Methyl, ethyl acetate |

Key Observations :

- Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitution reactions, whereas bromoethyl derivatives (e.g., 37865-96-6) exhibit slower reactivity due to steric hindrance . Phenyl-substituted analogues (e.g., 3418-21-1) are more stable but less reactive in alkylation reactions .

- Hydrolysis Stability: The ethyl acetate group in the target compound enhances resistance to hydrolysis compared to non-acetylated dioxolanes (e.g., 37865-96-6) .

Biological Activity

Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate, a compound characterized by its unique dioxolane structure and bromomethyl substituent, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is classified under the category of dioxolane derivatives. Its chemical structure is represented as follows:

This compound features a bromomethyl group that enhances its reactivity, particularly in nucleophilic substitution reactions.

Synthesis

The synthesis of this compound typically involves the reaction of dioxolane derivatives with bromomethyl reagents. For example, one method detailed in the literature involves the use of acetic anhydride and various solvents to yield significant product yields ranging from 54% to 85% depending on the reaction conditions and reagents used .

Antimicrobial Properties

Research indicates that dioxolane derivatives exhibit antimicrobial activity. A study on related compounds demonstrated that they could inhibit bacterial growth effectively. The precise mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antiviral Activity

This compound has shown promise in antiviral applications. In vitro studies have indicated that compounds with similar structures can inhibit viral replication by interfering with viral entry or replication processes .

Cytotoxicity and Cell Proliferation

In cell-based assays, this compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells while promoting proliferation in normal cells, indicating a potential for selective cytotoxicity .

Case Study 1: Synthesis and Evaluation of Purine Analogues

In a study evaluating the synthesis of α-branched purine-based acyclic nucleosides, this compound was used as a key intermediate. The resulting purine analogues exhibited promising biological activities with yields ranging from 54% to 85%, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of various dioxolane derivatives against common pathogens. This compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate, and what are their respective yields and purity profiles?

- Methodological Answer : The compound can be synthesized via bromination of its methyl analogue (Ethyl 2-methyl-1,3-dioxolane-2-acetate) using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via substitution reactions. For example, halogen exchange reactions with lithium bromide in polar aprotic solvents (e.g., DMF) may yield ~60-75% purity, requiring subsequent purification via column chromatography . Alternative routes include direct esterification of 2-(bromomethyl)-1,3-dioxolane-2-acetic acid with ethanol under acidic catalysis, though this method may introduce esterification by-products .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet for the dioxolane ring protons (δ 4.0–4.5 ppm), a quartet for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), and a doublet for the bromomethyl group (δ 3.5–3.8 ppm, ) .

- IR : A strong carbonyl stretch (~1740 cm) confirms the ester group, while C-Br stretching appears at ~550–650 cm .

- Mass Spectrometry : The molecular ion peak ([M]) should align with the molecular weight (247.11 g/mol), with fragmentation patterns indicating loss of the bromomethyl group (m/z 167) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group is highly electrophilic, making it susceptible to S2 reactions with nucleophiles (e.g., amines, thiols). For example, reaction with sodium azide yields the azide derivative, which can be further reduced to an amine. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates, with polar aprotic solvents favoring faster substitution . Competing elimination (E2) may occur under strongly basic conditions, requiring careful pH control .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Steric Hindrance : Use bulky bases (e.g., DBU) to minimize elimination pathways .

- Temperature Control : Lower temperatures (0–5°C) reduce thermal decomposition of the bromomethyl group .

- Protecting Groups : Temporarily protect the ester moiety with silyl groups (e.g., TMSCl) to prevent nucleophilic attack on the carbonyl .

Q. How does the steric and electronic environment of the bromomethyl group influence stability under catalytic conditions?

- Methodological Answer :

- Steric Effects : The dioxolane ring imposes conformational rigidity, reducing accessibility for catalytic metal coordination (e.g., Pd in cross-coupling reactions). Computational DFT studies suggest that steric hindrance lowers catalytic turnover by ~30% compared to linear bromoesters .

- Electronic Effects : The electron-withdrawing ester group adjacent to the bromomethyl moiety polarizes the C-Br bond, increasing electrophilicity but also susceptibility to hydrolysis. Stability in aqueous environments can be improved using anhydrous solvents (e.g., THF) .

Q. How can kinetic isotope effects (KIE) or computational modeling elucidate reaction pathways involving this compound?

- Methodological Answer :

- KIE Studies : Deuterium labeling at the bromomethyl position (C-DBr) can distinguish between S2 (KIE ≈ 1) and radical mechanisms (KIE > 1) during substitution reactions .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition state geometries and activation energies for competing pathways. For example, calculations show a 15 kcal/mol barrier for S2 vs. 22 kcal/mol for E2 in ethanol .

Contradiction Analysis

- Synthesis Yields : reports ~70% yield for bromination routes, while notes lower yields (~55%) due to competing elimination. This discrepancy highlights the need for optimized reaction conditions (e.g., radical initiator concentration).

- Stability in Solvents : suggests stability in ethanol, whereas notes hydrolysis in protic solvents. Researchers should pre-dry solvents or use molecular sieves to mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.